3-Fluoro-5-(propan-2-yloxy)benzaldehyde
Overview
Description
3-Fluoro-5-(propan-2-yloxy)benzaldehyde is a chemical compound with the molecular formula C10H11FO2 . It is used in various chemical reactions and has several properties that make it useful in a variety of applications .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-(propan-2-yloxy)benzaldehyde consists of a benzene ring substituted with a fluoro group at the 3-position and a propan-2-yloxy group at the 5-position . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
3-Fluoro-5-(propan-2-yloxy)benzaldehyde has a molecular weight of 182.19 g/mol. Other physical and chemical properties such as melting point, boiling point, density, and vapor pressure are not provided in the search results .Scientific Research Applications
Synthesis and Anticancer Activity
3-Fluoro-5-(propan-2-yloxy)benzaldehyde and its fluorinated analogs have been synthesized and evaluated for their anticancer properties. Fluorinated analogues of combretastatins A-1, A-2, and A-4, derived from this compound, have shown promising in vitro anticancer properties, retaining the potent cell growth inhibitory properties of CA-4 (Lawrence et al., 2003).
Catalysis and Synthesis of Quinazoline and Isoindolinone
This compound has been involved in Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, enabling the synthesis of diverse quinazoline and fused isoindolinone scaffolds. This represents an advancement in synthetic chemistry, offering high efficiency and good functional group tolerance in reactions (Wu et al., 2021).
Crystal Structure and Molecular Interactions
Research has also focused on understanding the crystal structure and molecular interactions of related compounds. For instance, studies on 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde and N-(2-fluoro-4-nitrophenyl)-1-methoxy-1,2,3,4-tetrahydroisoquinoline provide insights into their molecular structures and potential applications in materials science and drug design (Clegg et al., 1999).
Polymer Chemistry
In the field of polymer chemistry, novel trisubstituted ethylenes, including those with fluorinated benzaldehydes, have been prepared and copolymerized with styrene. These compounds have been characterized and analyzed for potential applications in the development of new materials (Kharas et al., 2017).
Antioxidant and Antimicrobial Properties
Additionally, derivatives of 2-(prop-2-yn-1-yloxy)benzaldehyde, similar in structure to 3-Fluoro-5-(propan-2-yloxy)benzaldehyde, have shown significant antioxidant, antimicrobial, and anticancer activities. These properties highlight the potential of such compounds in pharmaceutical and medical research (Konuş et al., 2019).
Bioconversion Potential in Fungal Metabolism
Research into the bioconversion potential of the fungus Bjerkandera adusta with fluorine-labelled substrates, including benzaldehydes, has shown the capability of the fungus to produce mixed chloro-fluoro-methoxybenzaldehydes, demonstrating the potential applications in biotechnology and environmental science (Lauritsen & Lunding, 1998).
properties
IUPAC Name |
3-fluoro-5-propan-2-yloxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAFMTJNIAQTMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-isopropoxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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